molecular formula C16H15FN2O4 B275650 N-{4-fluoro-3-nitrophenyl}-4-isopropoxybenzamide

N-{4-fluoro-3-nitrophenyl}-4-isopropoxybenzamide

Cat. No. B275650
M. Wt: 318.3 g/mol
InChI Key: POFLQVOTXOSVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-fluoro-3-nitrophenyl}-4-isopropoxybenzamide (also known as FNIB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNIB is a member of the benzamide family of compounds, which have been shown to have various biological activities, including anti-tumor and anti-inflammatory properties. In

Scientific Research Applications

FNIB has been shown to have potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. FNIB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. In addition to its anti-tumor properties, FNIB has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of FNIB is not yet fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. Specifically, FNIB has been shown to inhibit the activity of tubulin, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
FNIB has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, FNIB has also been shown to have antioxidant effects. This is thought to be due to its ability to scavenge reactive oxygen species (ROS), which are known to cause cellular damage. FNIB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FNIB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. In addition, FNIB has been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to using FNIB in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, further research is needed to fully understand the mechanism of action of FNIB and its potential side effects.

Future Directions

There are several future directions for research on FNIB. One area of interest is the development of FNIB-based anti-cancer drugs. Further research is needed to fully understand the mechanism of action of FNIB and to optimize its anti-tumor properties. In addition, there is potential for the development of FNIB-based treatments for inflammatory and neurodegenerative diseases. Finally, further research is needed to explore the potential side effects of FNIB and to optimize its use in lab experiments.
Conclusion
In conclusion, FNIB is a chemical compound with potential applications in various areas of scientific research. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new drugs and treatments. While further research is needed to fully understand the mechanism of action of FNIB and its potential side effects, it is clear that this compound has the potential to make a significant impact in the field of scientific research.

Synthesis Methods

FNIB can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitroaniline with 4-isopropoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield FNIB. This synthesis method has been optimized to yield high purity FNIB that is suitable for use in research.

properties

Molecular Formula

C16H15FN2O4

Molecular Weight

318.3 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H15FN2O4/c1-10(2)23-13-6-3-11(4-7-13)16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-10H,1-2H3,(H,18,20)

InChI Key

POFLQVOTXOSVGQ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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